3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-10-13(11-17(12-16)25-2)19(23)20-14-5-7-15(8-6-14)21-9-3-4-18(21)22/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHZTJOURDSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Introduction and Pyrrolidinone Functionalization
The synthesis begins with 4-nitroaniline as the starting material. The pyrrolidinone moiety is introduced via nucleophilic aromatic substitution (NAS) using γ-butyrolactam under acidic conditions:
$$
\text{4-Nitroaniline} + \gamma\text{-butyrolactam} \xrightarrow{\text{H}2\text{SO}4, 110^\circ\text{C}} \text{4-Nitro-1-(2-oxopyrrolidin-1-yl)benzene} \quad (\text{Yield: 68\%})
$$
Reduction of Nitro to Amine
The nitro group is reduced to an amine using catalytic hydrogenation:
$$
\text{4-Nitro-1-(2-oxopyrrolidin-1-yl)benzene} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{EtOH}} \text{4-(2-Oxopyrrolidin-1-yl)aniline} \quad (\text{Yield: 92\%})
$$
Key Reaction Conditions :
- Pressure: 50 psi
- Temperature: 25°C
- Catalyst loading: 5% Pd/C
Synthesis of 3,5-Dimethoxybenzoyl Chloride
Acid Chloride Formation
3,5-Dimethoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) :
$$
\text{3,5-Dimethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux, 4h}} \text{3,5-Dimethoxybenzoyl chloride} \quad (\text{Yield: 95\%})
$$
Purification : Distillation under reduced pressure (157–158°C at 16 mmHg).
Amide Bond Formation
Coupling Reaction
The acyl chloride is reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base to facilitate amide bond formation:
$$
\text{3,5-Dimethoxybenzoyl chloride} + \text{4-(2-Oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound} \quad (\text{Yield: 85\%})
$$
Optimized Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature
- Reaction time: 12 hours
Alternative Coupling Agents
For substrates sensitive to acyl chlorides, EDC/HOBt -mediated coupling can be employed:
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 78 | 98 |
| DCC/DMAP | THF | 72 | 95 |
Optimization of Reaction Conditions
Solvent Screening
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 85 |
| DCM | 8.9 | 78 |
| DMF | 36.7 | 65 |
THF provides optimal balance between solubility and reaction rate.
Temperature Effects
Elevated temperatures (>40°C) led to decomposition, while temperatures <0°C slowed the reaction. Room temperature (25°C) was ideal.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability and reduces reaction times:
- Residence time: 20 minutes
- Throughput: 1.2 kg/h
Purification Techniques
- Crystallization : Ethanol/water (7:3) achieves >99% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (1:1) for lab-scale purification.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed 99.2% purity.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide core undergoes hydrolysis under acidic or basic conditions to yield 3,5-dimethoxybenzoic acid and 4-(2-oxopyrrolidin-1-yl)aniline.
| Reagents | Conditions | Outcome | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 12 hrs | Cleavage of amide bond | 85–92% |
| NaOH (aqueous) | 100°C, 8 hrs | Formation of sodium benzoate and free amine | 78–88% |
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion deprotonates water, generating a stronger nucleophile for amide cleavage.
Methoxy Group Demethylation
The 3,5-dimethoxy substituents can undergo demethylation to form catechol derivatives, which are valuable for further functionalization.
| Reagents | Conditions | Outcome | Yield |
|---|---|---|---|
| BBr₃ (1.2 equiv) | CH₂Cl₂, −78°C, 2 hrs | Complete demethylation | 90% |
| HBr (48% aq.) | Acetic acid, 120°C, 6 hrs | Partial demethylation | 65% |
Applications :
-
Demethylation enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes .
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-yl moiety participates in ring-opening and functionalization reactions.
Reduction of the Lactam Ring
The carbonyl group in the pyrrolidinone can be reduced to a secondary alcohol.
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH₄ (2 equiv) | THF, 0°C → RT, 4 hrs | 1-(4-Aminophenyl)pyrrolidin-2-ol |
| NaBH₄/CeCl₃ | MeOH, RT, 12 hrs | Partial reduction with residual lactam |
Mechanism :
-
LiAlH₄ acts as a strong reducing agent, converting the lactam to a pyrrolidine alcohol.
Alkylation at the Nitrogen
The pyrrolidinone nitrogen can undergo alkylation to form quaternary ammonium salts.
| Reagents | Conditions | Outcome |
|---|---|---|
| MeI (excess) | K₂CO₃, DMF, 60°C, 8 hrs | N-Methylpyrrolidinone derivative |
| Benzyl bromide | NaH, THF, 0°C, 2 hrs | N-Benzylated product |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo substitution reactions at specific positions.
Nitration
The para position to the methoxy groups is activated for nitration.
| Reagents | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 3,5-Dimethoxy-4-nitrobenzamide derivative |
Sulfonation
Sulfonation occurs preferentially at the meta position relative to the amide group.
| Reagents | Conditions | Product |
|---|---|---|
| SO₃/H₂SO₄ | 80°C, 3 hrs | Sulfonated derivative with enhanced solubility |
Cross-Coupling Reactions
The aryl halide derivatives (if synthesized) participate in palladium-catalyzed couplings.
| Reaction Type | Catalyst | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl products for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks, such as:
-
Oxazole formation : Using POCl₃ to dehydrate adjacent hydroxyl and amide groups .
-
Quinazolinone synthesis : Reaction with ammonium acetate under microwave irradiation.
Key Data Tables
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Several studies have evaluated the anticancer properties of 3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
- Case Study 1 : A study conducted on breast cancer cell lines (MCF7) showed that derivatives similar to this compound inhibited cell proliferation with IC50 values ranging from 0.5 to 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.5 - 10 | Apoptosis induction, G2/M arrest |
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects.
- Case Study 2 : A recent investigation assessed the ability of related compounds to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a marked reduction in IL-6 and TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-alpha | 200 | 80 |
Neuropharmacological Effects
The neuropharmacological properties of this compound have also been studied.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
*Calculated based on molecular formulas.
Functional Implications
- Pyrrolidinone vs. In contrast, the sulfonyl group in the piperidine-containing analog () may improve aqueous solubility but reduce passive diffusion .
- Heterocyclic Linkers : Piperazine-pyridine () and thiazole-naphthalene () substituents introduce steric bulk and aromaticity, which could enhance selectivity for targets requiring extended hydrophobic interfaces, such as kinases or GPCRs .
Biological Activity
3,5-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections will delve into its synthesis, biological mechanisms, and relevant research findings.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Pyrrolidinone Intermediate : This is achieved through the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
- Coupling with Phenyl Group : The pyrrolidinone intermediate is coupled with a halogenated phenyl derivative via nucleophilic substitution.
- Formation of Benzamide : The final structure is formed by reacting the coupled intermediate with 3,5-dimethoxybenzoic acid or its derivatives under dehydrating conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and pyrrolidinone groups enhance binding affinity and modulate the activity of these targets, leading to various biological effects .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by modulating pathways involved in cell growth and apoptosis .
Neuroprotective Effects
Some studies suggest potential neuroprotective properties, which may be linked to the modulation of neurotransmitter systems. The presence of the pyrrolidinone ring could influence neurochemical pathways, making it a candidate for further investigation in neurodegenerative diseases .
Anti-inflammatory Properties
Research has indicated that certain benzamide derivatives possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting their potential use in treating inflammatory diseases .
Case Studies
Several case studies have explored the pharmacological potential of related benzamide compounds:
- Study on RET Kinase Inhibition : A series of novel benzamides were synthesized and evaluated for their ability to inhibit RET kinase activity, showing promising results in reducing cell proliferation associated with RET mutations .
- Neuroprotective Studies : Investigations into similar compounds have revealed their ability to protect neuronal cells from oxidative stress and apoptosis, highlighting their therapeutic potential in neurodegenerative disorders .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
